molecular formula C12H16N4O3 B8536570 3,7-Dimethyl-1-(4-oxopentyl)purine-2,6-dione CAS No. 10226-60-5

3,7-Dimethyl-1-(4-oxopentyl)purine-2,6-dione

Cat. No.: B8536570
CAS No.: 10226-60-5
M. Wt: 264.28 g/mol
InChI Key: NSVYGIIKCJGYIO-UHFFFAOYSA-N
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Description

3,7-Dimethyl-1-(4-oxopentyl)purine-2,6-dione is a useful research compound. Its molecular formula is C12H16N4O3 and its molecular weight is 264.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

10226-60-5

Molecular Formula

C12H16N4O3

Molecular Weight

264.28 g/mol

IUPAC Name

3,7-dimethyl-1-(4-oxopentyl)purine-2,6-dione

InChI

InChI=1S/C12H16N4O3/c1-8(17)5-4-6-16-11(18)9-10(13-7-14(9)2)15(3)12(16)19/h7H,4-6H2,1-3H3

InChI Key

NSVYGIIKCJGYIO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of 80% sodium hydride in mineral oil (3 g; 0.1 moles) was added in small portions during 10 minutes, to a suspension of 18 g (0.1 moles) of theobromine in 400 ml of anhydrous dimethylformamide. The reaction mixture was heated to 95°-100° C. for 3 hours. Then 13.26 g (0.11 moles) of 5-chloro-2-pentanone were added, and the reaction mixture was maintained at 95°-100° C. for 20 hours more. After filtration, the filtrate was evaporated under reduced pressure, the residue was treated with 150 ml of water and the pH was adjusted to 13-14 with a 10% NaOH aqueous solution. The mixture was extracted with 3×80 ml of methylene chloride, the combined organic extracts were washed with 3×50 ml of water, dried over anhydrous sodium sulfate, filtered and evaporated under vacuum. 2.95 Grams (11.2%) of the title compound were obtained, melting at 109°-111° C., which was directly used in the next step. The 1H-NMR spectrum was consistent with the formula.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Two
Quantity
13.26 g
Type
reactant
Reaction Step Three
Yield
11.2%

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